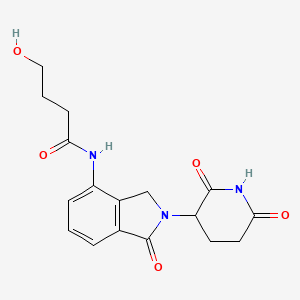

Lenalidomide-CO-C3-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N3O5 |

|---|---|

Molecular Weight |

345.3 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-hydroxybutanamide |

InChI |

InChI=1S/C17H19N3O5/c21-8-2-5-14(22)18-12-4-1-3-10-11(12)9-20(17(10)25)13-6-7-15(23)19-16(13)24/h1,3-4,13,21H,2,5-9H2,(H,18,22)(H,19,23,24) |

InChI Key |

MSAINFUHRNOTQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Lenalidomide Co C3 Oh Analogs

Retrosynthetic Analysis and Key Precursors for Lenalidomide (B1683929) Scaffold Modification

A retrosynthetic analysis of Lenalidomide-CO-C3-OH reveals that the primary disconnection points for modification are at the C-4 position of the isoindolinone ring system. The introduction of the -CO-C3-OH moiety can be envisioned through the acylation of the 4-amino group of the lenalidomide core. This approach suggests that the key precursors for the synthesis of this compound are lenalidomide itself and a suitably activated derivative of 4-hydroxybutanoic acid.

Alternatively, a more convergent retrosynthetic strategy would involve the synthesis of a modified isoindolinone precursor already bearing the desired side chain, or a precursor that can be readily converted to it, prior to the condensation with 3-aminopiperidine-2,6-dione. This approach would start from a substituted 2-methyl-3-nitrobenzoate derivative, which is a common starting material for lenalidomide synthesis.

Table 1: Key Precursors for this compound Synthesis

| Precursor | Structure | Role in Synthesis |

| Lenalidomide | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | Core scaffold for direct acylation. |

| 4-Hydroxybutanoic acid derivative | HO-(CH₂)₃-COX (X = Cl, O-succinimide, etc.) | Acylating agent to introduce the -CO-C3-OH moiety. |

| 4-(Protected-hydroxy)butanoic acid | P-O-(CH₂)₃-COOH (P = protecting group) | Acylating agent with a protected hydroxyl to prevent side reactions. |

| Modified 2-methyl-3-nitrobenzoate | A 2-methyl-3-nitrobenzoate with a C-4 substituent precursor. | Starting material for a convergent synthesis of the modified isoindolinone ring. |

Advanced Organic Synthesis Techniques for Introducing Functional Moieties, such as -CO-C3-OH

The introduction of the -CO-C3-OH functional moiety onto the lenalidomide scaffold requires a toolbox of advanced organic synthesis techniques. These methods must be robust and compatible with the existing functional groups on the lenalidomide molecule.

Alkylation, Acylation, and Sulfonylation Strategies in Lenalidomide Derivatization

The 4-amino group of the isoindolinone ring in lenalidomide is a prime target for derivatization through alkylation, acylation, and sulfonylation. nih.gov

Acylation: The synthesis of this compound would most directly be achieved through the N-acylation of lenalidomide. This can be accomplished by reacting lenalidomide with a 4-hydroxybutyric acid derivative. To prevent unwanted reactions with the hydroxyl group, it is often necessary to use a protected form of 4-hydroxybutyric acid, such as 4-(tert-butyldimethylsilyloxy)butyric acid. The coupling reaction can be facilitated by standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). researchgate.net Subsequent deprotection of the silyl (B83357) ether would yield the desired this compound.

Alkylation and Sulfonylation: While not directly applicable for the synthesis of this compound, alkylation and sulfonylation of the 4-amino group are common strategies for creating other lenalidomide analogs. nih.gov These reactions can introduce a variety of functional groups that can modulate the biological activity of the parent compound.

Application of Suzuki Cross-Coupling Reactions for Isoindolinone C-4 Derivatization

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to the derivatization of the lenalidomide scaffold at the C-4 position. researchgate.net This method is particularly useful for introducing aryl or alkyl groups, which can then be further functionalized.

For the synthesis of analogs related to this compound, a C-4 bromo or triflate derivative of the isoindolinone ring can be coupled with a suitable boronic acid or ester containing a protected hydroxyl group. For instance, a C-4 bromo-lenalidomide precursor could be coupled with a boronic acid derivative of a protected butene-1,4-diol. Subsequent oxidation and deprotection steps would lead to the desired -CO-C3-OH side chain. The Suzuki reaction offers a versatile entry point to a wide range of C-4 functionalized lenalidomide analogs. mdpi.comharvard.eduresearchgate.netnih.gov

One-Pot Synthesis and Rapid Analog Generation for Structure-Activity Relationship (SAR) Studies

To efficiently explore the structure-activity relationships (SAR) of lenalidomide analogs, rapid and efficient synthetic methods are highly desirable. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly accelerate the generation of a library of analogs. nih.gov For instance, a one-pot procedure for the synthesis of the lenalidomide core has been developed, which can be adapted to produce a variety of analogs for SAR studies. nih.gov This approach is invaluable for quickly assessing how modifications, such as the introduction of a -CO-C3-OH group, affect the biological activity of the molecule.

Chiral Synthesis and Stereochemical Control in the Preparation of this compound and Related Analogs

Lenalidomide possesses a chiral center at the C-3 position of the piperidine-2,6-dione ring and is clinically used as a racemic mixture of its (S)- and (R)-enantiomers. nih.govnih.govresearchgate.net However, research has shown that the biological activity of the enantiomers can differ significantly, with the (S)-enantiomer often being more potent. nih.gov Therefore, the stereochemical control during the synthesis of this compound and its analogs is of critical importance.

The synthesis of enantiomerically pure lenalidomide analogs can be achieved through several strategies:

Chiral Resolution: The racemic mixture of the final product or a key intermediate can be separated into its individual enantiomers using chiral chromatography. nih.govresearchgate.net

Asymmetric Synthesis: A more elegant approach is to employ an asymmetric synthesis that selectively produces the desired enantiomer. This can involve the use of a chiral starting material, such as an enantiomerically pure glutamine derivative, or the use of a chiral catalyst in one of the key synthetic steps.

The stereochemistry of the piperidine-2,6-dione ring can have a profound impact on the binding affinity of the analog to its target protein, Cereblon (CRBN), and consequently on its downstream biological effects. Therefore, careful consideration and control of the stereochemistry are essential in the design and synthesis of new lenalidomide analogs.

Design Principles for Linker Integration in Proteolysis-Targeting Chimera (PROTAC) Architectures Utilizing this compound as a Cereblon (CRBN) Ligand

The primary role of the linker is to bridge the POI and the E3 ligase, allowing for the formation of a productive ternary complex. arxiv.org The characteristics of this linker—its length, composition, rigidity, and attachment points—are paramount and must be empirically optimized for each specific POI-E3 ligase pair. explorationpub.com An improperly designed linker may fail to induce a stable ternary complex, resulting in a non-functional PROTAC. Conversely, a well-designed linker can enhance the cooperativity of the ternary complex, leading to highly potent and selective protein degradation.

Linker Length Optimization

The length of the linker is one of the most crucial parameters in PROTAC design. arxiv.org There is often a minimum distance required between the warhead and the E3 ligase ligand for a PROTAC to be effective. nih.gov If the linker is too short, it can lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. arxiv.org For instance, in a study on Bruton's tyrosine kinase (BTK) degraders, PROTACs with shorter linkers (fewer than four PEG units) showed impaired binding affinity for both BTK and CRBN. nih.gov

Conversely, an excessively long linker can also be detrimental. While longer linkers might offer the flexibility needed to form a ternary complex, they can also introduce a significant entropic penalty upon binding, which may offset the energy gained from new protein-protein interactions within the complex. nih.govarxiv.org The optimal linker length is often determined through the synthesis and evaluation of a library of PROTACs with varying linker lengths. For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation efficacy. sigmaaldrich.com Similarly, for homo-PROTACs designed to degrade CRBN, a shorter 8-atom long PEG linker was found to be the most effective. explorationpub.com

Impact of Linker Length on PROTAC Activity

| PROTAC Target | E3 Ligase | Linker Type | Key Finding | Reference |

|---|---|---|---|---|

| Estrogen Receptor (ER)-α | Unavailable | Alkyl Chain | A 16-atom chain length was found to be the optimal distance for maximizing degradation. | sigmaaldrich.com |

| Cereblon (CRBN) | CRBN (Homo-PROTAC) | Polyethylene (B3416737) Glycol (PEG) | An 8-atom long PEG linker was identified as the most effective for CRBN degradation. | explorationpub.com |

| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Polyethylene Glycol (PEG) | PROTACs with linkers shorter than 4 PEG units exhibited impaired binding affinity. | nih.gov |

| TANK-Binding Kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | Unavailable | Linkers shorter than 12 atoms showed no significant degradation activity. | arxiv.orgexplorationpub.com |

Linker Composition and Properties

The chemical makeup of the linker significantly affects a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity. nih.gov Early PROTAC designs frequently utilized simple alkyl or polyethylene glycol (PEG) chains due to their synthetic accessibility. nih.gov While effective, there is a growing trend towards more sophisticated linkers with specific functional groups to enhance performance. nih.gov

For instance, incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) moieties can improve the oral bioavailability of CRBN-based PROTACs. acs.org The rigidity of the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic cost of binding. nih.gov The introduction of a para-disubstituted aryl unit in the linker of a SMARCA-targeting PROTAC was designed to provide conformational restriction and mimic a PEG linker's conformation while reducing polarity. nih.gov Furthermore, replacing an amine linkage to lenalidomide with a more rigid ethynyl (B1212043) group resulted in a highly potent PROTAC, demonstrating the profound impact of subtle changes in linker composition. nih.gov

Linker Attachment Points

The point at which the linker is attached to both the warhead and the E3 ligase ligand is another critical design consideration. explorationpub.com Even small changes in the attachment site can dramatically alter the geometry of the ternary complex, leading to significant differences in degradation efficacy and even target selectivity. explorationpub.com For example, altering the linker attachment point on a lapatinib-based warhead allowed for the development of a selective EGFR degrader from a dual EGFR/HER2 degrader. nih.gov

In the context of this compound, the linker is attached at the C4 position of the phthalimide (B116566) ring via an amide bond. nih.govnih.gov This specific derivatization has been shown to be well-tolerated for CRBN binding and provides a synthetically accessible handle for creating PROTAC libraries. nih.gov The use of modular synthetic strategies, such as the Suzuki cross-coupling or "click" chemistry, allows for the efficient generation of diverse PROTAC libraries with different linkers attached to the lenalidomide core, facilitating the rapid exploration of structure-activity relationships (SAR). nih.govnih.gov

Influence of Linker Composition and Attachment on PROTAC Selectivity

| PROTAC Base | E3 Ligase | Linker Modification | Outcome | Reference |

|---|---|---|---|---|

| Lapatinib | Unavailable | Extension of the linker by a single ethylene (B1197577) glycol unit. | Abolished HER2 degradation, resulting in a selective EGFR degrader. | nih.gov |

| p38 MAPK Inhibitor | Von Hippel-Lindau (VHL) | Variation in linker attachment point and length. | Differential recruitment of VHL, leading to isoform-selective degradation of p38α or p38δ. | explorationpub.com |

| Estradiol | Unavailable | Optimization of the linker connection at the C7 position. | Generated a PROTAC with the highest affinity and degradation potential for ERα. | explorationpub.com |

Molecular Mechanisms of Action: Cereblon Engagement and Neo Substrate Recruitment by Lenalidomide Co C3 Oh

Cereblon (CRBN) as the Primary E3 Ubiquitin Ligase Substrate Receptor for Lenalidomide (B1683929) and its Derivatives

Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, where it functions as the substrate receptor. capes.gov.brbiorxiv.orgresearchgate.netrepec.org The binding of immunomodulatory drugs (IMiDs), such as lenalidomide and its derivatives, to CRBN is the initial and essential step in their mechanism of action. nih.govrsc.org This interaction occurs within a specific hydrophobic pocket in the C-terminal domain of CRBN. nih.govresearchgate.net

The binding of a lenalidomide analog to CRBN does not inhibit the E3 ligase complex. Instead, it allosterically modulates the substrate-binding surface of CRBN, effectively "reprogramming" its substrate specificity. nih.govnih.gov This altered surface then becomes capable of recognizing and binding to proteins that are not endogenous substrates of the unliganded CRBN complex. biorxiv.orgnih.gov The discovery of CRBN as the direct target of thalidomide (B1683933) and its analogs was a significant breakthrough, providing a molecular basis for their diverse biological activities. rsc.org

Molecular Glue Mechanism of Action: Facilitation of Ternary Complex Formation Involving Lenalidomide-CO-C3-OH, CRBN, and Neo-substrates

Lenalidomide and its derivatives, including this compound, are classified as "molecular glues." researchgate.netub.eduyoutube.com This term aptly describes their ability to induce and stabilize the interaction between two proteins that would otherwise have little to no affinity for each other. In this case, the molecular glue facilitates the formation of a stable ternary complex composed of the CRBN E3 ligase, the lenalidomide analog, and a neo-substrate. researchgate.netnih.govnih.gov

The glutarimide (B196013) ring of the lenalidomide molecule fits into the hydrophobic pocket of CRBN. nih.govresearchgate.net The exposed part of the drug molecule, in conjunction with the surrounding CRBN surface, creates a new, composite binding interface. nih.govresearchgate.net This novel surface is complementary to a specific motif on the neo-substrate, enabling its recruitment to the E3 ligase complex. nih.govresearchgate.net This induced proximity is a prerequisite for the subsequent ubiquitination and degradation of the neo-substrate. nih.gov The stability of this ternary complex is a critical determinant of the efficiency of neo-substrate degradation. nih.gov

Specificity of Neo-Substrate Recruitment and Subsequent Degradation Pathways

The therapeutic effects of lenalidomide and its analogs are directly linked to the specific neo-substrates they recruit for degradation. The specific chemical structure of the lenalidomide derivative can influence which neo-substrates are targeted. capes.gov.brresearchgate.netrepec.orgnih.gov

Mechanisms of Ikaros Family Zinc Finger Proteins (IKZF1 and IKZF3) Degradation Induced by CRBN Modulators

Quantitative proteomic studies have identified the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as primary neo-substrates of lenalidomide. nih.govbroadinstitute.org Upon binding of a lenalidomide analog to CRBN, IKZF1 and IKZF3 are recruited to the CRL4CRBN complex, leading to their ubiquitination and subsequent degradation by the proteasome. nih.govecancer.orgox.ac.ukresearchgate.netexlibrisgroup.comresearchgate.net

The degradation of these transcription factors is a key mechanism behind the anti-myeloma and immunomodulatory activities of lenalidomide. nih.govresearchgate.net IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells. nih.govecancer.org Their degradation disrupts the transcriptional network that supports myeloma cell growth. nih.gov Furthermore, in T cells, IKZF1 and IKZF3 act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene. nih.govox.ac.uk Their degradation leads to increased IL-2 production, a well-documented immunomodulatory effect of lenalidomide. nih.govecancer.org

| Feature | Description | References |

| Neo-substrates | Ikaros (IKZF1) and Aiolos (IKZF3) | nih.govecancer.org |

| Mechanism | Lenalidomide promotes the binding of IKZF1 and IKZF3 to the CRBN-CRL4 E3 ligase, leading to their ubiquitination and proteasomal degradation. | nih.govecancer.orgox.ac.ukresearchgate.netexlibrisgroup.comresearchgate.net |

| Consequence in Myeloma | Decreased levels of IKZF1 and IKZF3 inhibit the growth of multiple myeloma cells. | nih.gov |

| Consequence in T-cells | Degradation of these repressors leads to increased IL-2 production and T-cell activation. | nih.govecancer.orgox.ac.uk |

Specific Degradation of Casein Kinase I Isoform-α (CK1α) by Lenalidomide-CRBN Complexes

In addition to IKZF1 and IKZF3, lenalidomide specifically induces the degradation of Casein Kinase I isoform-α (CK1α). capes.gov.brresearchgate.netrepec.orgnih.govaacrjournals.org This degradation is also mediated by the CRL4CRBN E3 ubiquitin ligase and is dependent on the presence of lenalidomide. capes.gov.brresearchgate.netrepec.orgnih.govaacrjournals.org The recruitment of CK1α to the lenalidomide-CRBN complex occurs through a β-hairpin loop within the kinase's N-lobe, which binds to the composite surface created by lenalidomide and CRBN. nih.gov

The degradation of CK1α is particularly relevant to the therapeutic efficacy of lenalidomide in myelodysplastic syndrome (MDS) with a deletion on chromosome 5q [del(5q)]. capes.gov.brresearchgate.netrepec.orgnih.gov The gene encoding CK1α, CSNK1A1, is located within the commonly deleted region in this syndrome. aacrjournals.org The resulting haploinsufficiency of CSNK1A1 makes these cells more sensitive to the lenalidomide-induced degradation of the remaining CK1α protein. aacrjournals.org

| Feature | Description | References |

| Neo-substrate | Casein Kinase I isoform-α (CK1α) | capes.gov.brresearchgate.netrepec.orgnih.govaacrjournals.org |

| Mechanism | Lenalidomide facilitates the binding of CK1α to the CRL4CRBN E3 ligase, leading to its ubiquitination and degradation. | capes.gov.brresearchgate.netrepec.orgnih.govaacrjournals.org |

| Therapeutic Relevance | Key to the efficacy of lenalidomide in myelodysplastic syndrome with del(5q). | capes.gov.brresearchgate.netrepec.orgnih.gov |

| Molecular Recognition | A β-hairpin loop in CK1α interacts with the lenalidomide-CRBN interface. | nih.gov |

Identification and Characterization of Other Identified and Potential Neo-Substrates of Lenalidomide Analogs

Research into the neo-substrate landscape of lenalidomide and its analogs is ongoing. Mass spectrometry-based proteomic approaches have been instrumental in identifying additional proteins whose degradation is induced by these compounds. d-nb.infonih.gov One such identified neo-substrate is GSPT1 (G1 to S phase transition 1), which is targeted for degradation by the novel CRBN modulator CC-885, but not by lenalidomide or pomalidomide. nih.gov This highlights the potential for developing new analogs with tailored neo-substrate profiles. d-nb.info

Structural studies have revealed that many neo-substrates, including IKZF1, IKZF3, and CK1α, share a common structural motif containing a critical glycine (B1666218) residue that is recognized by the drug-CRBN complex. nih.gov This shared feature provides a basis for predicting and identifying other potential neo-substrates. nih.gov

Role of this compound in Modulating CRBN Substrate Specificity and Affinity

The specific chemical modifications present in this compound, as with other lenalidomide analogs, are critical in determining its precise effects on CRBN's substrate specificity and binding affinity. Minor changes to the chemical structure of the immunomodulatory drug can significantly alter the spectrum of neo-substrates it recruits for degradation. capes.gov.brresearchgate.netrepec.orgnih.gov

For instance, while lenalidomide induces the degradation of both IKZF1/3 and CK1α, other analogs may exhibit different preferences. aacrjournals.org This differential activity underscores the principle that the chemical structure of the "molecular glue" fine-tunes the shape and properties of the composite binding surface on CRBN, thereby dictating which neo-substrates can be effectively engaged. The development of novel analogs with modified structures, such as those with substitutions at the 6-position of the lenalidomide scaffold, has been shown to alter neo-substrate selectivity, offering a pathway to more targeted protein degradation. researchgate.net This ability to modulate substrate specificity through chemical design is a key area of research for developing next-generation protein degraders with improved efficacy and reduced off-target effects.

Insights into the Ubiquitination and Proteasomal Degradation Pathways Triggered by CRBN Engagement

The engagement of CRBN by a ligand such as this compound is the initiating step in a cascade of events that culminates in the targeted degradation of specific proteins. This process is a cornerstone of the ubiquitin-proteasome system, a critical pathway for maintaining cellular protein homeostasis.

The CRBN protein is a substrate receptor within the larger Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex also comprises Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). In its basal state, this E3 ligase complex targets a set of endogenous substrates for ubiquitination and subsequent degradation by the 26S proteasome.

The introduction of a molecular glue like lenalidomide, and presumably this compound, alters the substrate specificity of the CRL4^CRBN complex. The ligand binds to a specific pocket within CRBN, creating a new or modified surface that can now recognize and bind to proteins that it would not normally interact with. These newly recruited proteins are termed "neo-substrates."

Upon recruitment to the CRL4^CRBN complex, the neo-substrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the neo-substrate. This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.

The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides, thereby eliminating the targeted neo-substrate from the cell. The components of the CRL4^CRBN complex and the ubiquitin molecules are then recycled for subsequent rounds of protein degradation.

While this represents the established mechanism for lenalidomide, the specific neo-substrates recruited by this compound, the efficiency of their ubiquitination, and the rate of their degradation remain to be experimentally determined. The nature of the linker, in this case, "-CO-C3-OH," can significantly influence the binding affinity for CRBN and the spatial orientation of the recruited neo-substrate, potentially altering the degradation profile compared to the parent compound.

Without dedicated research, any discussion of the specific molecular consequences of this compound engagement with CRBN is speculative. The scientific community awaits studies that will provide the necessary data to construct a detailed and accurate understanding of this particular compound's role in the ubiquitination and proteasomal degradation pathways.

Structural Biology and Computational Elucidation of Lenalidomide Co C3 Oh Interactions

Crystallographic Analysis of CRBN-Lenalidomide Complex Structures

Crystallographic studies have been instrumental in revealing the atomic details of how Lenalidomide (B1683929) and its analogs bind to CRBN. These studies provide a static yet high-resolution picture of the binding interface, identifying the key residues and structural features that govern this interaction.

Identification of Key Binding Residues within the Thalidomide-Binding Domain (TBD) of CRBN

The binding of Lenalidomide and its derivatives to CRBN occurs within a specific region known as the thalidomide-binding domain (TBD). nih.govresearchgate.net This domain contains a hydrophobic pocket that accommodates the glutarimide (B196013) ring of the drug molecule. nih.govresearchgate.net Several key amino acid residues within this pocket are crucial for the stable binding of Lenalidomide.

Notably, a "tri-tryptophan pocket" formed by three tryptophan residues (Trp382, Trp388, and Trp402 in Gallus gallus CRBN, with corresponding residues in human CRBN) plays a pivotal role. researchgate.netresearchgate.net These tryptophan residues form hydrogen bonds with the glutarimide ring of Lenalidomide, anchoring it within the binding site. researchgate.netscielo.org.za Specifically, the glutarimide moiety is engulfed in a hydrophobic cage lined by these tryptophan residues and Phenylalanine 404 (Phe404). researchgate.net

Another critical residue is Histidine 353 (His353, corresponding to His380 in G. gallus CRBN), which also forms a hydrogen bond with the glutarimide ring. researchgate.net Furthermore, Glutamic acid 377 (Glu377) has been identified as an important residue for the binding of certain CRBN ligands, with some compounds forming a salt bridge interaction with this residue. nih.gov While the isoindolinone ring of Lenalidomide is more exposed to the solvent, it can form a water-mediated hydrogen bond with Histidine 359 (His359). nih.govresearchgate.netresearchgate.net

Mutagenesis studies have confirmed the importance of these residues. Mutations in these key binding sites can significantly reduce the binding affinity of Lenalidomide and its analogs, consequently diminishing their biological activity. nih.govresearchgate.net

| Key Binding Residue (Human CRBN) | Corresponding Residue (G. gallus) | Interaction with Lenalidomide Moiety | Type of Interaction |

| Trp382, Trp388, Trp402 | Trp382, Trp388, Trp402 | Glutarimide Ring | Hydrophobic interactions, Hydrogen bonds |

| His353 | His380 | Glutarimide Ring | Hydrogen bond |

| Glu377 | - | Varies with ligand | Salt bridge (with certain ligands) |

| His359 | - | Isoindolinone Ring | Water-mediated hydrogen bond |

| Pro354 | - | Isoindolinone Ring | Stacking interactions |

Structural Determinants of Neo-Substrate Recognition in Ternary Complexes with Lenalidomide-CO-C3-OH

The binding of this compound to CRBN induces a conformational change in the CRBN surface, creating a new interface for the recruitment of so-called "neo-substrates". nih.gov These are proteins that would not normally bind to CRBN but are targeted for ubiquitination and subsequent degradation upon the formation of the ternary complex (CRBN-drug-neosubstrate). nih.govresearchgate.netnih.gov

Crystal structures of these ternary complexes have revealed that the solvent-exposed part of the Lenalidomide molecule, particularly the isoindolinone ring and its modifications, plays a crucial role in determining which neo-substrates are recruited. nih.gov For instance, variations in the phthalimide (B116566) group of different immunomodulatory drugs (IMiDs) lead to distinct modifications of the CRBN molecular surface, resulting in different preferences for neo-substrate recognition. nih.gov

In the case of the ternary complex involving CRBN, Lenalidomide, and the neo-substrate Casein Kinase 1α (CK1α), the drug is essential for the binding of CK1α. nih.gov Both CRBN and Lenalidomide form interactions with a key β-hairpin loop of CK1α. nih.gov The structural analysis of different ternary complexes has highlighted the remarkable shape similarity of the β-hairpin loops of different neo-substrates, despite low sequence identity. nih.gov A conserved glycine (B1666218) residue at the interface with the molecular glue has also been identified as a key determinant for this interaction. nih.gov

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular modeling and docking simulations are powerful computational tools that complement experimental techniques like crystallography. They allow for the prediction of how a ligand, such as this compound, might bind to its protein target and can provide insights into the energetics of this interaction.

Prediction of Binding Modes and Affinities for this compound with CRBN and Neo-substrates

Molecular docking simulations can predict the preferred orientation of this compound within the CRBN binding pocket. These studies consistently show the glutarimide moiety buried within the hydrophobic pocket of the TBD, consistent with crystallographic data. nih.govresearchgate.netnih.gov The models also predict the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

Furthermore, these computational methods can be used to estimate the binding affinity between the ligand and the protein. By comparing the calculated binding energies of different Lenalidomide derivatives, researchers can prioritize compounds for synthesis and experimental testing. For instance, docking studies have been used to design novel CRBN ligands with improved binding affinities compared to Lenalidomide. nih.gov These studies can also help to rationalize the observed differences in potency and neo-substrate specificity among various IMiDs. nih.gov

Detailed Analysis of Hydrogen Bonding and Hydrophobic Interactions at the Binding Interface

Molecular modeling allows for a detailed examination of the non-covalent interactions that govern the binding of this compound to CRBN. As mentioned previously, hydrogen bonds between the glutarimide ring and residues like His353 and the tryptophan trio are critical for anchoring the molecule. researchgate.netscielo.org.za The hydrophobic interactions between the aliphatic face of the glutarimide ring and the hydrophobic pocket formed by the tryptophan and phenylalanine residues are equally important for the stability of the complex. researchgate.net

Simulations have also highlighted the role of water molecules in mediating interactions, such as the water-mediated hydrogen bond between the isoindolinone carbonyl and His359. researchgate.net A key finding from molecular dynamics simulations is that Lenalidomide binding can shield pre-existing intermolecular hydrogen bonds at the protein-protein interface from solvent, thereby strengthening them and stabilizing the ternary complex. nih.govchemrxiv.orgnih.govub.edu This "hydrophobic shielding" effect appears to be a major contributor to the cooperative formation of the ternary complex. nih.govchemrxiv.orgnih.govub.edu

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ternary Complexes

While crystallography provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the molecular interactions over time. These simulations can reveal how the binding of this compound affects the flexibility and stability of CRBN and the subsequent ternary complex.

Investigating Ligand-Induced Conformational Changes in CRBN upon Binding this compound

However, more localized and functionally crucial conformational shifts are observed. Recent studies have revealed a dynamic allostery where immunomodulatory drugs (IMiDs) like Lenalidomide trigger a conformational change in CRBN from an "open" to a "closed" state. researchgate.net This shift is critical for facilitating the binding of neosubstrates. The glutarimide ring of the ligand docks into a hydrophobic pocket formed by three key tryptophan residues in CRBN, an interaction essential for anchoring the molecule. nih.gov

For this compound, the core interaction via the glutarimide ring would be conserved, anchoring it within the CRBN TBD in a manner analogous to the parent compound. The key difference lies in the solvent-exposed -CO-C3-OH chain. While this flexible linker is not expected to significantly alter the main protein fold, its interaction with solvent and nearby residues could subtly modulate the local conformation of the CRBN surface. This altered surface topology is pivotal as it forms part of the composite interface that recruits neosubstrate proteins.

Dynamics of Ternary Complex Formation and Stability in Solution

The primary mechanism of action for Lenalidomide-based compounds is to function as a "molecular glue," stabilizing the formation of a ternary complex between CRBN and specific proteins not normally targeted by the ligase, known as neosubstrates. nih.gov This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.

Studies on Lenalidomide reveal that it dramatically increases the stability of the CRBN-neosubstrate complex. nih.govfigshare.com For instance, the native interaction between CRBN and the neosubstrate Casein Kinase 1α (CK1α) is very weak, but in the presence of Lenalidomide, the affinity is substantially increased. nih.gov The stabilization is not necessarily due to extensive new interactions but rather the reinforcement of existing, labile ones. Molecular dynamics simulations suggest that Lenalidomide provides a hydrophobic shielding effect to key hydrogen bonds at the CRBN-CK1α interface. nih.govacs.org By hindering water accessibility, the ligand makes these protein-protein hydrogen bonds more robust, significantly increasing the energetic barrier to their breakage and thus stabilizing the entire ternary complex. nih.govacs.org

In the case of this compound, the formation and stability of the ternary complex would be influenced by the appended linker. The linker itself could form new contacts with either CRBN or the neosubstrate, potentially altering the geometry and stability of the complex. The terminal hydroxyl group is of particular interest as it can act as a hydrogen bond donor or acceptor, which could either be favorable or unfavorable for the recruitment of specific neosubstrates compared to the parent compound. The flexibility of the C3 chain would allow it to adopt various conformations to either facilitate or sterically hinder the approach of a neosubstrate.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) Studies

The biological outcome of CRBN-ligand interaction is exquisitely sensitive to the ligand's chemical structure. SAR and SDR studies investigate how specific modifications to the molecular scaffold affect CRBN binding, neosubstrate selectivity, and degradation efficiency.

Impact of Subtle Structural Modifications on CRBN Binding and Neosubstrate Selectivity

While the glutarimide ring is essential for CRBN binding, modifications to the phthalimide (or isoindolinone) ring are well-tolerated and serve as the primary determinant of neosubstrate specificity. nih.govnih.gov This part of the molecule is solvent-exposed upon binding to CRBN and creates a new molecular surface that recruits specific neosubstrates. nih.gov

Research on Lenalidomide analogues has shown that small modifications to the phthalimide ring can lead to distinct patterns of neosubstrate degradation. For example, adding a fluorine atom at the 6-position of Lenalidomide (6-fluoro-Lenalidomide) results in selective and potent degradation of IKZF1, IKZF3, and CK1α, showing a stronger anti-proliferative effect in certain cancer cell lines than Lenalidomide itself. nih.govnih.gov Conversely, adding bulky substituents at the same position tends to decrease degradation ability. nih.gov

The introduction of a hydroxyl group can be particularly impactful. One study exploring SAR of IMiD analogues found that a hydroxyl group at the 4-position of the phthalimide ring abolished the recruitment and degradation of the neosubstrates Aiolos (IKZF3) and CK1α, a surprising result that may be due to the perturbation of a local hydrogen bonding network. nih.gov

For this compound, the -CO-C3-OH linker represents a significant structural modification. Based on established SAR principles, this modification would be expected to alter neosubstrate selectivity compared to Lenalidomide. The ability of the terminal -OH group to form hydrogen bonds could favor the recruitment of a new set of proteins or, conversely, inhibit the binding of canonical Lenalidomide neosubstrates like IKZF1 and CK1α.

Table 1: Impact of Phthalimide Ring Modifications on Neosubstrate Degradation This interactive table summarizes findings from studies on various Lenalidomide analogues.

| Compound | Modification | Key Neosubstrate(s) Degraded | Impact on Activity vs. Lenalidomide | Reference |

| Lenalidomide | 4-amino group | IKZF1, IKZF3, CK1α | Baseline | nih.gov |

| 6-fluoro-Lenalidomide | 4-amino, 6-fluoro | IKZF1, IKZF3, CK1α | Enhanced degradation & anti-proliferative effect | nih.govnih.gov |

| 6-chloro-Lenalidomide | 4-amino, 6-chloro | IKZF1, IKZF3, CK1α | Weaker anti-proliferative effect | nih.gov |

| 6-CF₃-Lenalidomide | 4-amino, 6-trifluoromethyl | None (IKZF1, SALL4 tested) | Abolished interaction | nih.gov |

| Analogue with 4-OH | 4-hydroxy group | None (Aiolos, CK1α tested) | Abolished degradation | nih.gov |

| This compound | 4-amino, 5/6-position -CO-C3-OH | Hypothesized to be altered | Unknown | N/A |

Role of Stereochemistry of Cyclic Imides in CRBN Engagement and Degradation Outcomes

Lenalidomide possesses a chiral center at the C3 position of its glutarimide ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Lenalidomide and (R)-Lenalidomide. scielo.org.za Structural and biochemical studies have consistently shown that the thalidomide-binding domain of CRBN preferentially binds the (S)-enantiomer. scielo.org.za This stereoisomer exhibits approximately a tenfold stronger binding affinity for CRBN compared to its (R)-counterpart. scielo.org.za

Table 2: Influence of Glutarimide Ring Stereochemistry on CRBN Interaction This interactive table outlines the differential effects of the (S) and (R) enantiomers of Lenalidomide.

| Stereoisomer | CRBN Binding Affinity | Primary Role in Degradation | Racemization | Reference |

| (S)-Enantiomer | High (~10x stronger than R) | Primary driver of neosubstrate degradation | Interconverts with (R)-form | scielo.org.zaresearchgate.net |

| (R)-Enantiomer | Low | Can modulate degradation outcomes (enhance/hinder) | Interconverts with (S)-form | scielo.org.zaresearchgate.net |

Advanced Applications and Chemical Biology Probes Based on Lenalidomide Co C3 Oh

Design and Synthesis of Photoaffinity Probes Derived from Lenalidomide-CO-C3-OH for Cellular Target Identification

The identification of cellular targets of small molecules is a critical step in understanding their mechanism of action and potential off-target effects. Photoaffinity labeling is a powerful technique for this purpose, and derivatives of this compound are well-suited for the creation of photoaffinity probes.

The design of such probes involves the incorporation of a photoreactive group and an enrichment tag onto the lenalidomide (B1683929) scaffold. The this compound structure is an ideal starting point, as the terminal hydroxyl group can be readily modified to attach these functionalities. A typical design involves converting the hydroxyl group into a linker that incorporates a photoactivatable moiety, such as a diazirine, and a bio-orthogonal handle, like an alkyne or azide, for subsequent enrichment via click chemistry. acs.orgbiorxiv.org

The synthesis of these probes requires a careful strategy to maintain the core structure of lenalidomide, which is essential for its binding to the primary target, Cereblon (CRBN). scielo.org.za The development of "photolenalidomide" (pLen), a probe with a photoaffinity label and an enrichment handle, serves as a prime example. acs.orgbiorxiv.org In the development of pLen, various lenalidomide analogs were synthesized with a minimalist tag containing a diazirine and an alkyne at different positions of the isoindolinone ring. biorxiv.org This approach allows for the systematic evaluation of the probe's ability to retain the biological activity of the parent compound, including the degradation of known substrates like Ikaros (IKZF1) and Aiolos (IKZF3). acs.orgbiorxiv.org

Using such a probe, researchers have successfully captured known targets like IKZF1 and CRBN from multiple myeloma cells. acs.org Furthermore, these tools have led to the identification of novel interacting proteins, such as the eukaryotic translation initiation factor 3 subunit i (eIF3i), which forms a ternary complex with CRBN in the presence of lenalidomide but is not degraded. acs.org This highlights the utility of photoaffinity probes derived from functionalized lenalidomide in expanding our understanding of the broader cellular effects of these molecules beyond substrate degradation.

Utilization of this compound as a Cereblon Ligand in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. nih.govoup.comnih.gov Lenalidomide and its derivatives are widely used as ligands for the E3 ligase Cereblon (CRBN) in the design of PROTACs. nih.govwisc.edu The this compound scaffold provides a convenient attachment point for a linker that connects to a ligand for a target protein.

Rational Design Principles for PROTACs Incorporating this compound as an E3 Ligase Recruiter

The rational design of PROTACs is a multifactorial process. A key principle is the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. nih.govnih.gov The lenalidomide portion of the PROTAC binds to a hydrophobic pocket in the thalidomide-binding domain of CRBN, leaving the isoindolinone ring exposed to the solvent. researchgate.net This solvent-exposed region is the ideal point for linker attachment, as it minimizes interference with CRBN binding. researchgate.netnih.gov

The design of PROTACs using a this compound-derived moiety would involve conjugating the hydroxyl group to a linker, which in turn is attached to a warhead that binds the POI. The choice of attachment point on the lenalidomide scaffold and the linker's properties are critical for the efficacy of the resulting PROTAC. acs.orgwisc.edu For instance, lenalidomide-based PROTACs have been successfully developed to degrade a variety of targets, including BCR-ABL and STAT3. nih.gov

Optimization of Linker Chemistry and Length for PROTAC Efficacy and Selectivity

The linker connecting the CRBN ligand to the POI ligand is not merely a spacer but plays a crucial role in the PROTAC's activity. nih.govexplorationpub.com The length, composition, and rigidity of the linker must be carefully optimized to ensure the formation of a stable ternary complex and efficient ubiquitination.

Linker Length: The optimal linker length is critical. If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the E3 ligase and the POI. explorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination. wisc.edu The typical length of PROTAC linkers ranges from 3 to 19 atoms. wisc.edu

Linker Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. explorationpub.com Common linker compositions include flexible alkyl chains and polyethylene (B3416737) glycol (PEG) units, which can enhance solubility. More rigid linkers, such as those containing cyclic structures like piperazine (B1678402) or piperidine (B6355638), can improve the stability of the ternary complex.

Attachment Point: The point at which the linker is attached to both the lenalidomide scaffold and the warhead is also a critical parameter. For lenalidomide, the C4 or C5 position of the phthalimide (B116566) ring is a common attachment point. wisc.edu The development of chemoselective alkylation methods has provided efficient ways to synthesize libraries of lenalidomide-based PROTACs with diverse linkers for optimization. nih.govmedchemexpress.com Structure-activity relationship (SAR) studies involving the systematic variation of linker length, hydrophilicity, and rigidity have been instrumental in identifying highly potent and selective PROTACs. nih.gov

Development of Novel Cereblon Binders and Modulators Beyond Traditional IMiDs, informed by this compound Research

The extensive research into lenalidomide and its derivatives as CRBN ligands has provided invaluable insights into the structural requirements for CRBN binding and modulation. This knowledge has fueled the development of novel CRBN binders that move beyond the traditional immunomodulatory drug (IMiD) scaffold. acs.orgacs.org

The understanding of how lenalidomide and its analogs induce the degradation of specific neosubstrates has led to the concept of "molecular glues," where a small molecule stabilizes the interaction between an E3 ligase and a target protein. nih.govnih.gov This has inspired the design of new molecules that can recruit novel substrates to CRBN for degradation. For example, the discovery that the glutarimide (B196013) moiety of lenalidomide is crucial for CRBN binding has led to the exploration of other glutarimide-containing compounds as potential CRBN ligands. acs.org

Furthermore, the development of PROTACs has spurred the search for new E3 ligase ligands with improved properties, such as better drug-like characteristics and the ability to overcome resistance mechanisms. Research into the structural dynamics of the CRBN ligand-binding domain continues to inform the design of next-generation CRBN modulators with tailored substrate specificities. acs.org The insights gained from functionalized lenalidomide derivatives like this compound have been instrumental in this endeavor, providing a chemical framework for exploring new interactions within the CRBN-E3 ligase complex. acs.orgscielo.org.za

Q & A

Q. What experimental safety protocols are critical when handling Lenalidomide-CO-C3-OH in laboratory settings?

Methodological Answer:

- Follow OSHA HCS guidelines: Use PPE (gloves, lab coats, eye protection) and work in well-ventilated areas to minimize inhalation or skin contact .

- Implement protocols for accidental exposure: Immediate decontamination (e.g., 15-minute skin washing with soap/water) and medical consultation for reproductive toxicity risks (Category 1B) .

- Dispose of waste via hazardous material channels to avoid environmental contamination .

Q. How should researchers design preclinical studies to evaluate Lenalidomide's immunomodulatory activity in multiple myeloma models?

Methodological Answer:

- Use validated xenograft models (e.g., human myeloma cell lines in immunocompromised mice) with endpoints like tumor volume reduction and survival analysis .

- Incorporate dose-escalation protocols (e.g., 10 mg/day escalating to 15 mg/day) to assess tolerability .

- Monitor secondary outcomes, including β2-microglobulin levels and cytogenetic profiles, to correlate mechanistic effects .

Q. What statistical frameworks are recommended for analyzing progression-free survival (PFS) in Lenalidomide maintenance trials?

Methodological Answer:

- Apply Cox proportional hazards models to calculate hazard ratios (HR), as demonstrated in phase 3 trials (HR = 0.50 for PFS improvement) .

- Use Kaplan-Meier curves with log-rank tests to compare treatment arms, ensuring stratification by baseline risk factors (e.g., cytogenetic abnormalities) .

- Address competing risks (e.g., secondary cancers) via Fine-Gray subdistribution models .

Advanced Research Questions

Q. How can contradictory data on Lenalidomide-associated secondary malignancies be reconciled across clinical trials?

Methodological Answer:

- Conduct meta-analyses pooling patient-level data (e.g., CALGB 100104, GIMEMA RV-MM-PI-209 trials) to quantify incidence rates (3.1 vs. 1.2 per 100 patient-years) .

- Adjust for confounding variables (e.g., prior alkylator therapy) using multivariate regression .

- Implement competing risk analyses to differentiate myeloma-related mortality from secondary cancer deaths .

Q. What methodologies optimize risk-benefit assessments for prolonged Lenalidomide maintenance therapy?

Methodological Answer:

- Develop Markov models incorporating quality-adjusted life years (QALYs), weighing PFS benefits (median 41 vs. 23 months) against secondary malignancy risks .

- Use receiver operating characteristic (ROC) curves to identify patient subgroups (e.g., age <75 years) with favorable risk profiles .

- Validate findings via sensitivity analyses varying parameters like treatment duration and monitoring intervals .

Q. How do subgroup analyses inform Lenalidomide dosing strategies in heterogeneous myeloma populations?

Methodological Answer:

- Stratify patients by cytogenetic risk (e.g., del17p, t(4;14)) using fluorescence in situ hybridization (FISH) to tailor dosing (e.g., reduced doses for high-risk groups) .

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict exposure-response relationships, adjusting for renal/hepatic impairment .

- Validate dosing algorithms via adaptive trial designs (e.g., Bayesian response-adaptive randomization) .

Q. What experimental approaches validate Lenalidomide's synergy with dexamethasone in refractory myeloma?

Methodological Answer:

- Use in vitro co-culture systems (e.g., myeloma cells with bone marrow stromal cells) to measure apoptosis (via Annexin V/PI staining) and cytokine suppression (e.g., IL-6, TNF-α) .

- Design factorial trial designs to isolate dexamethasone's contribution to response rates (60.2% vs. 24.0% in placebo-controlled studies) .

- Apply transcriptomic profiling (RNA-seq) to identify gene signatures predictive of synergistic effects .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure research questions on Lenalidomide combination therapies?

- Population : Relapsed/refractory myeloma patients with 1+ prior therapies.

- Intervention : Lenalidomide (25 mg/day, days 1–21) + dexamethasone (40 mg/week).

- Comparison : Placebo + dexamethasone.

- Outcome : Time to progression (TTP), overall survival (OS).

- Example: "In relapsed myeloma patients (P), does Lenalidomide + dexamethasone (I) improve TTP compared to dexamethasone alone (C)?" .

Q. What criteria (FINER) ensure research questions on Lenalidomide mechanisms are feasible and novel?

- Feasible : Access to patient-derived xenograft models and institutional IRB approval.

- Interesting : Addressing gaps in understanding cereblon-dependent vs. independent mechanisms.

- Novel : Exploring epigenetic modifications (e.g., DNA methylation) induced by Lenalidomide.

- Ethical : Adhering to guidelines for secondary cancer monitoring in trials.

- Relevant : Aligning with NIH priorities for targeted myeloma therapies .

Data Contradiction and Synthesis

Q. What meta-analytic techniques resolve disparities in Lenalidomide's OS benefits across trials?

- Perform individual participant data (IPD) meta-analysis (e.g., combining MM-015, IFM 2005-02 trials) to harmonize OS definitions and censoring rules .

- Use mixed-effects models to account for heterogeneity in trial designs (e.g., maintenance duration, follow-up periods) .

- Report outcomes via forest plots with I² statistics to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.